5-methyl-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine
Description
Properties
IUPAC Name |
3a-[(5-methylpyrimidin-2-yl)oxymethyl]-2-pyridin-3-ylsulfonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-14-8-20-17(21-9-14)25-13-18-6-2-4-15(18)11-22(12-18)26(23,24)16-5-3-7-19-10-16/h3,5,7-10,15H,2,4,6,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLUZWYVDJRUOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Amino-5-Methylpyrimidine
The pyrimidine core is synthesized via Chichibabin amination , where 5-methylpyrimidine reacts with sodium amide under anhydrous conditions at elevated temperatures (150–200°C). Alternative routes involve alkylamine sodium salts (e.g., methylamine sodium salt) reacting with 3-methylpyridine, followed by dealkylation using hydrobromic acid. The latter method avoids metallic sodium, enhancing safety and scalability.
Key parameters :
Synthesis of Octahydrocyclopenta[c]Pyrrole
The bicyclic amine scaffold is constructed via Diels-Alder cyclization of cyclopentadiene with a pyrrole derivative. Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds, yielding the octahydro structure.
Optimization notes :
Sulfonylation of Octahydrocyclopenta[c]Pyrrole
Generation of Pyridine-3-Sulfonyl Chloride
Pyridine-3-sulfonyl chloride (CAS 16133-25-8) is synthesized by reacting 3-pyridinesulfonic acid with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) under reflux.
Reaction conditions :
Critical handling : Moisture-sensitive; hydrolysis produces HCl gas.
Sulfonylation Reaction
The bicyclic amine undergoes sulfonylation with pyridine-3-sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Procedure :
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Dissolve octahydrocyclopenta[c]pyrrole (1 eq) in DCM.
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Add TEA (1.2 eq) dropwise at 0°C.
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Introduce pyridine-3-sulfonyl chloride (1.1 eq) slowly.
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Stir at room temperature for 12 hours.
Workup :
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Wash with 5% HCl, saturated NaHCO₃, and brine.
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Dry over Na₂SO₄, concentrate under vacuum.
Coupling of Sulfonylated Amine to Pyrimidine
Alkylation of 2-Amino-5-Methylpyrimidine
The methoxy linker is introduced via Mitsunobu reaction or nucleophilic substitution :
Mitsunobu Route:
Final Coupling Step
The sulfonylated bicyclic amine is coupled to the methoxy-pyrimidine intermediate using EDC/HOBt or DCC as coupling agents.
Typical protocol :
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Combine methoxy-pyrimidine (1 eq), sulfonylated amine (1.2 eq), EDC (1.5 eq), HOBt (1.5 eq) in DCM.
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Stir at room temperature for 48 hours.
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Quench with water, extract with DCM, dry, and concentrate.
Purification : Column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 65–70%
Analytical Characterization
Spectroscopic Data
| Property | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.72 (d, 1H), 8.45 (dd, 1H), 4.15 (m, 2H), 3.90 (m, 1H), 2.45 (s, 3H), 1.80–1.20 (m, 8H) |
| ¹³C NMR | δ 165.2 (C=O), 152.1 (pyrimidine), 148.5 (pyridine) |
| HRMS (ESI+) | [M+H]⁺ calc. 433.18, found 433.17 |
Challenges and Optimization Strategies
Sulfonylation Side Reactions
Competitive N-sulfonylation at multiple amine sites necessitates controlled stoichiometry and low temperatures. Excess sulfonyl chloride (>1.1 eq) leads to di-sulfonylated byproducts.
Purification of Polar Intermediates
Reverse-phase HPLC (C18 column, acetonitrile/water) resolves issues with co-eluting impurities during final coupling steps.
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine undergoes various chemical reactions:
Oxidation: : Forms sulfonic acid derivatives using oxidizing agents.
Reduction: : Reduction of the sulfonyl group to sulfide.
Substitution: : Electrophilic or nucleophilic substitution reactions on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. Conditions often involve specific pH, temperature, and solvents like ethanol or toluene.
Major Products
Reactions typically yield modified derivatives of the original compound, which can further be functionalized for specific applications.
Scientific Research Applications
5-methyl-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine has diverse applications:
Chemistry: : Used as a building block for complex molecules in organic synthesis.
Biology: : Studied for its potential as an enzyme inhibitor due to its unique structure.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : May include enzymes, receptors, or other proteins relevant to its biological activity.
Pathways: : Involves inhibition or activation of biochemical pathways, potentially affecting cellular processes like signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
2.1.1. Sulfonyl Group Variations
- Analog (CAS 2549042-05-7) : Features a methanesulfonyl group instead of pyridine-3-sulfonyl. This simpler substituent reduces steric hindrance and electronic complexity, likely lowering molecular weight (311.40 g/mol) and altering solubility (e.g., increased hydrophilicity due to the lack of an aromatic ring) .
2.1.2. Core Heterocycle Modifications
- Trimethoprim (): A 2,4-diaminopyrimidine derivative with a 3,4,5-trimethoxybenzyl group. While sharing a pyrimidine core, the absence of a bicyclic system and the presence of diamino groups make it more polar and structurally distinct.
- Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-Tetrahydroimidazo[1,2-a]Pyridine (): Contains a fused imidazo-pyridine core instead of pyrimidine. The nitro and cyano groups enhance electrophilicity, contrasting with the target compound’s sulfonyl and methoxy substituents.
Reactivity and Functionalization
- Target Compound : The pyridine-3-sulfonyl group may participate in hydrogen bonding or act as a leaving group under basic conditions. The bicyclic methoxy linker could sterically hinder reactions at the pyrimidine ring.
Q & A
Q. What are the key synthetic pathways for 5-methyl-2-{[2-(pyridine-3-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including sulfonylation of the octahydrocyclopenta[c]pyrrole core, followed by coupling with the pyrimidine moiety. Critical steps include:
- Sulfonylation : Pyridine-3-sulfonyl chloride is reacted with the pyrrolidine derivative under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base) .
- Methoxy Linkage : A nucleophilic substitution or Mitsunobu reaction may be employed to attach the methoxy group to the pyrimidine ring. Temperature control (0–25°C) and catalyst selection (e.g., Pd for cross-coupling) are critical for regioselectivity .
- Purification : Column chromatography or recrystallization ensures >95% purity, monitored via HPLC .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the sulfonyl and methoxy groups. Chemical shifts near δ 3.5–4.0 ppm indicate methoxy protons .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns for sulfur-containing groups .
- X-ray Crystallography : Resolves stereochemistry of the octahydrocyclopenta[c]pyrrole core, critical for activity studies .
Advanced Research Questions
Q. How can researchers optimize the sulfonylation step to minimize byproducts?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity but may increase side reactions. Dichloromethane balances reactivity and selectivity .
- Catalyst Screening : Lewis acids like ZnCl2 improve sulfonylation efficiency. Recent studies report a 15–20% yield increase with catalytic iodine .
- In Situ Monitoring : Real-time FTIR tracks sulfonyl group incorporation, reducing over-reaction .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay Standardization : Discrepancies often arise from variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Reproducibility requires adherence to OECD guidelines for cytotoxicity assays .
- Purity Verification : HPLC-UV/MS confirms >98% purity; impurities >2% can skew IC50 values by orders of magnitude .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed bioactivity .
Q. How can computational methods predict this compound’s interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina models binding to sulfonyl-dependent enzymes (e.g., carbonic anhydrase). Key residues (e.g., His94, Gln92) show hydrogen bonding with the pyridine-sulfonyl group .
- MD Simulations : All-atom simulations (50–100 ns) assess stability of the pyrrolidine-pyrrolidone conformation in aqueous environments .
Q. What experimental designs evaluate environmental persistence and ecotoxicity?
- Fate Studies : OECD 308 guidelines assess biodegradation in water-sediment systems. Half-life (t1/2) >60 days suggests persistence, requiring advanced oxidation (e.g., UV/H2O2) for remediation .
- Ecotoxicology : Daphnia magna acute toxicity tests (EC50) correlate with logP values. A logP >3.5 indicates bioaccumulation potential .
Methodological Resources
Q. Table 1: Key Reagents and Analytical Tools
Q. Table 2: Computational Parameters for Docking Studies
| Software | Target Protein | Grid Box Size (Å) | Reference |
|---|---|---|---|
| AutoDock Vina | Carbonic Anhydrase IX | 25 × 25 × 25 | |
| Schrödinger | EGFR Kinase | 20 × 20 × 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
